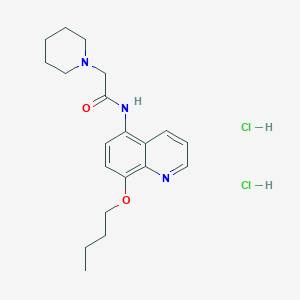

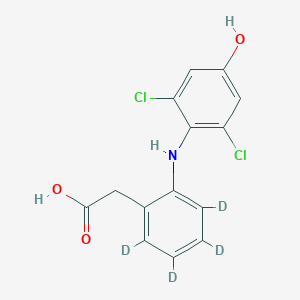

4'-Hydroxy Diclofenac-D4 (Major)

Vue d'ensemble

Description

L-743872, également connu sous le nom de caspofungine, est un lipopeptide semi-synthétique appartenant à la classe des agents antifongiques échinocandines. Il est dérivé d'un produit de fermentation du champignon Glarea lozoyensis. La caspofungine est principalement utilisée pour traiter les infections fongiques en inhibant la synthèse du β (1,3)-D-glucane, un composant essentiel de la paroi cellulaire fongique .

Applications De Recherche Scientifique

L-743872 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and modification of cyclic lipopeptides.

Biology: Investigated for its effects on fungal cell wall synthesis and its potential as a broad-spectrum antifungal agent.

Medicine: Used clinically to treat invasive fungal infections, particularly in immunocompromised patients.

Mécanisme D'action

Target of Action

The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .

Mode of Action

4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .

Result of Action

The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4’-Hydroxy Diclofenac-D4 interacts with the enzyme CYP2C9, which plays a crucial role in its metabolism . The interaction with CYP2C9 leads to the formation of 4’-Hydroxy Diclofenac, which has anti-inflammatory and analgesic properties .

Cellular Effects

4’-Hydroxy Diclofenac-D4, as a metabolite of Diclofenac, suppresses prostaglandin E2 production specifically by blocking cyclooxygenase-2 activity, demonstrating anti-inflammatory properties .

Molecular Mechanism

The mechanism of action of 4’-Hydroxy Diclofenac-D4 involves the inhibition of cyclooxygenase-2 activity, leading to a decrease in prostaglandin E2 production . This results in its anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

Diclofenac, the parent compound, is known to have dosage-dependent effects in animal models .

Metabolic Pathways

4’-Hydroxy Diclofenac-D4 is involved in the metabolic pathway of Diclofenac, where it is formed as a metabolite through the action of the enzyme CYP2C9 .

Transport and Distribution

Diclofenac, the parent compound, is known to be distributed in the body and can diffuse into and out of the synovial fluid .

Subcellular Localization

As a metabolite of Diclofenac, it is likely to be found in the same subcellular locations as Diclofenac, which include the cytoplasm and specific organelles where metabolic enzymes like CYP2C9 are located .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de L-743872 implique la modification semi-synthétique de la pneumocandine B0, un lipopeptide cyclique naturel. Le processus commence par la fermentation de Glarea lozoyensis pour produire la pneumocandine B0. Ce composé est ensuite modifié chimiquement pour améliorer ses propriétés antifongiques et améliorer son profil pharmacocinétique .

Méthodes de production industrielle : La production industrielle de L-743872 implique une fermentation à grande échelle de Glarea lozoyensis suivie de l'extraction et de la purification de la pneumocandine B0. La modification semi-synthétique est ensuite effectuée dans des conditions contrôlées pour produire de l'acétate de caspofungine, qui est le principe actif pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : L-743872 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés .

4. Applications de la recherche scientifique

L-743872 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des lipopeptides cycliques.

Biologie : Investigué pour ses effets sur la synthèse de la paroi cellulaire fongique et son potentiel en tant qu'agent antifongique à large spectre.

Médecine : Utilisé en clinique pour traiter les infections fongiques invasives, en particulier chez les patients immunodéprimés.

5. Mécanisme d'action

L-743872 exerce ses effets antifongiques en inhibant l'enzyme β (1,3)-D-glucane synthase, qui est responsable de la synthèse du β (1,3)-D-glucane, un composant essentiel de la paroi cellulaire fongique. En bloquant cette enzyme, L-743872 perturbe l'intégrité de la paroi cellulaire fongique, conduisant à la lyse cellulaire et à la mort. Ce mécanisme est hautement spécifique aux champignons, car le β (1,3)-D-glucane n'est pas présent dans les cellules mammaliennes .

Comparaison Avec Des Composés Similaires

L-743872 fait partie de la classe des agents antifongiques échinocandines, qui comprend également l'anidulafungine et la micafungine. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs propriétés pharmacocinétiques et leur spectre d'activité.

Composés similaires :

Anidulafungine : Une autre échinocandine avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Micafungine : Similaire à L-743872 mais avec un spectre d'activité plus large contre certaines espèces fongiques.

Pneumocandine B0 : Le précurseur naturel de L-743872, avec une activité antifongique moins puissante

Unicité de L-743872 : L-743872 est unique par sa forte puissance et son inhibition spécifique de la β (1,3)-D-glucane synthase, ce qui le rend très efficace contre un large éventail de pathogènes fongiques, y compris ceux résistants à d'autres agents antifongiques .

Propriétés

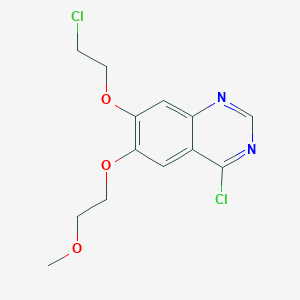

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445204 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254762-27-1 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)